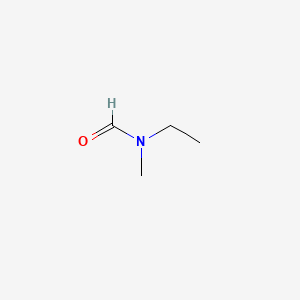

N-ethyl-N-methylformamide

Description

Properties

IUPAC Name |

N-ethyl-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3-5(2)4-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLHLDBEZKTSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325638 | |

| Record name | N-ethyl-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28860-25-5 | |

| Record name | N-Ethyl-N-methylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28860-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-methylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028860255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28860-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-ethyl-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-N-methylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-ethyl-N-methylformamide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of N-ethyl-N-methylformamide, a versatile tertiary amide with significant applications in research and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthetic methodologies, reactivity, and safety protocols associated with this compound. The information presented herein is synthesized from established scientific literature and databases to ensure technical accuracy and practical relevance.

Introduction to this compound

This compound, with the chemical formula C4H9NO, is an organic compound classified as a formamide derivative.[1] Its molecular structure features both an ethyl and a methyl group attached to the nitrogen atom of a formamide functional group.[1] This configuration results in a colorless to pale yellow liquid with a characteristic amine-like odor.[1] As a polar aprotic solvent, it is a valuable medium for a variety of chemical reactions and serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Furthermore, its structural similarity to the peptide bond makes it a useful model compound for studying the conformational preferences in biological systems, which is fundamental to understanding protein structure.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, application in synthesis, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C4H9NO | [3][4][5] |

| Molecular Weight | 87.12 g/mol | [2][3][5] |

| CAS Number | 28860-25-5 | [2][4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.878 g/cm³ | [2][3][4] |

| Boiling Point | 163.7 °C at 760 mmHg | [2][3][4] |

| Flash Point | 61.8 °C | [2][3][4] |

| Solubility | Soluble in water and many organic solvents | [1] |

| Vapor Pressure | 2.04 mmHg at 25°C | [3][4] |

| Refractive Index | 1.408 | [3][4] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Aminolysis of Formate Esters

A widely employed and high-yield method involves the reaction of ethylamine with methyl formate or methylamine with ethyl formate.[2] This aminolysis reaction is typically performed under controlled temperature conditions and may be catalyzed to enhance the rate of conversion.[2]

Reaction Scheme: CH3CH2NH2 + HCOOCH3 → HCON(CH2CH3)CH3 + CH3OH or CH3NH2 + HCOOCH2CH3 → HCON(CH2CH3)CH3 + CH2CH3OH

Experimental Protocol: Aminolysis of Methyl Formate with Ethylamine

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl formate.

-

Reagent Addition: Slowly add ethylamine to the flask. The reaction can be exothermic, so cooling may be necessary to maintain the desired reaction temperature (typically between 40-90°C).[2]

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the excess reactants and the methanol by-product are removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure.[2]

Direct Alkylation of Formamide Derivatives

A more traditional approach involves the N-alkylation of N-methylformamide with an ethylating agent, such as an ethyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a strong base.[2]

Reaction Scheme: HCONHCH3 + CH3CH2X + Base → HCON(CH2CH3)CH3 + Base·HX (where X = Br, I)

Experimental Protocol: Ethylation of N-methylformamide

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylformamide in a suitable polar aprotic solvent (e.g., DMF, DMSO).[2]

-

Base Addition: Carefully add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the solution.[2]

-

Ethylating Agent Addition: Once the deprotonation is complete, slowly add the ethyl halide to the reaction mixture.

-

Reaction Monitoring and Workup: Monitor the reaction by TLC or GC. After completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The final product is purified by fractional distillation.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH2- and a triplet for the -CH3), the N-methyl group (a singlet), and the formyl proton (a singlet). Due to restricted rotation around the amide C-N bond, some signals may appear as two sets, corresponding to the syn and anti conformers.[6] Theoretical studies suggest the methyl group of the N-ethyl substituent adopts a conformation nearly perpendicular to the plane of the amide group.[2]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, and the N-methyl carbon.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O (carbonyl) stretching vibration, typically in the region of 1650-1680 cm⁻¹. Other characteristic peaks will correspond to C-H and C-N stretching and bending vibrations.[5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 87.[5] Fragmentation patterns can provide further structural confirmation.

Chemical Reactivity and Applications

This compound undergoes a range of chemical transformations, making it a versatile building block in organic synthesis.[2]

-

Oxidation: It can be oxidized to the corresponding carbamic acid derivatives or further to carbon dioxide and the corresponding secondary amine. Common oxidizing agents include potassium permanganate and chromium trioxide.[2]

-

Reduction: The amide functionality can be reduced to the corresponding tertiary amine (N-ethyl-N-methylamine) using strong reducing agents like lithium aluminum hydride (LiAlH4).[2]

-

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the replacement of the formyl group.[2]

Its primary applications in scientific research include its use as a solvent in organic synthesis and in the study of enzyme mechanisms and protein folding.[2] In industrial settings, it is utilized in the production of polymers and resins.[2]

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation.[5][7] It may also cause respiratory irritation.[5] Therefore, appropriate safety precautions must be observed during its handling and use.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[7][8]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and disposed of properly after.[7][8]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[9]

-

Respiratory Protection: If working in a poorly ventilated area or with heated material, use a respirator with an appropriate organic vapor cartridge.[7]

-

-

Handling and Storage:

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]

-

Skin Contact: Wash off with soap and plenty of water.[7]

-

Eye Contact: Flush eyes with water as a precaution.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[7] In all cases of exposure, seek medical attention.

-

References

-

Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc. (2025, August 27). Retrieved from [Link]

-

This compound | C4H9NO | CID 350667 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

SAFETY DATA SHEET. (2025, November 19). Retrieved from [Link]

-

Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

Sources

- 1. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound Supplier|CAS 28860-25-5 [benchchem.com]

- 3. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]

- 4. This compound | 28860-25-5 [chemnet.com]

- 5. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemicalbook.com [chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to N-ethyl-N-methylformamide (CAS 28860-25-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-ethyl-N-methylformamide, a tertiary amide with the CAS number 28860-25-5, represents a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. While structurally simple, its unique combination of an ethyl and a methyl group on the formamide nitrogen imparts a nuanced reactivity and distinct physical properties that set it apart from more common formamide solvents like DMF and NMF. This guide, intended for the discerning scientific professional, moves beyond a cursory overview to provide a detailed exploration of its synthesis, physicochemical characteristics, reactivity, and safe handling. By synthesizing field-proven insights with established scientific principles, this document aims to serve as a comprehensive resource for those looking to employ this compound in their research and development endeavors.

Molecular Structure and Physicochemical Properties

This compound (C₄H₉NO) is a colorless to pale yellow liquid characterized by a molecular weight of 87.12 g/mol .[1][2] Its structure, featuring both a methyl and an ethyl substituent on the nitrogen atom of a formamide moiety, leads to a unique conformational landscape.

Conformational Analysis

The amide bond in this compound exhibits a partial double bond character, which results in a significant rotational barrier around the C-N bond. This leads to the existence of syn and anti conformers. Theoretical studies, including ab initio calculations, have been employed to understand the conformational preferences of this molecule.[1][3] These studies indicate that the methyl group of the N-ethyl substituent tends to adopt a conformation that is nearly perpendicular to the plane of the amide group.[1] This steric arrangement is a key determinant of its electronic and spectroscopic properties. The interplay of steric hindrance and hyperconjugative effects dictates the relative stabilities of the different conformers.[3]

Caption: Workflow for the synthesis of this compound via aminolysis.

Experimental Protocol: Aminolysis of Methyl Formate with Ethylmethylamine

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylmethylamine (1.0 equivalent).

-

Addition of Reactant: Slowly add methyl formate (1.1 equivalents) to the flask. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 40-90 °C. [1]The use of a catalyst, such as sodium methoxide, can enhance the reaction rate, although the reaction can proceed without it.

-

Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The primary byproduct is methanol. [1]The desired product, this compound, can be isolated and purified by fractional distillation under atmospheric or reduced pressure. The boiling point of this compound is 163.7 °C. [1]

Direct Alkylation of N-Methylformamide

An alternative, though often less favored for large-scale synthesis, is the direct alkylation of N-methylformamide. This method involves the deprotonation of N-methylformamide followed by nucleophilic attack on an ethylating agent.

Experimental Protocol: N-Alkylation of N-Methylformamide

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylformamide (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. The evolution of hydrogen gas will be observed.

-

Addition of Alkylating Agent: Once the hydrogen evolution ceases, slowly add an ethylating agent, such as ethyl iodide or ethyl bromide (1.1 equivalents), to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete, as determined by TLC or GC analysis.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of this compound. Standard spectroscopic and chromatographic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the restricted rotation around the C-N amide bond, the signals for the methyl and ethyl groups may appear as distinct sets for the syn and anti conformers, particularly at lower temperatures.

¹H NMR:

-

A singlet or a set of singlets for the N-methyl group.

-

A quartet for the N-methylene (-CH₂-) group of the ethyl substituent.

-

A triplet for the N-methyl (-CH₃) group of the ethyl substituent.

-

A singlet for the formyl proton (-CHO).

¹³C NMR:

-

A signal for the carbonyl carbon (~165 ppm). [1]* Signals for the N-methyl and N-ethyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the tertiary amide.

| Wavenumber (cm⁻¹) | Assignment |

| ~2970-2850 | C-H stretch (alkyl) |

| ~1670-1630 | C=O stretch (tertiary amide) [4] |

| ~1460-1370 | C-H bend (alkyl) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound will exhibit a molecular ion peak (M⁺) at m/z 87. [2] Expected Fragmentation Pathways:

-

α-cleavage: Loss of an ethyl radical ([M-29]⁺) or a methyl radical ([M-15]⁺).

-

McLafferty rearrangement: If sterically feasible, this could lead to characteristic fragment ions.

-

Cleavage of the C-N bond: This can lead to the formation of ions corresponding to the formyl group and the substituted amine.

Caption: Potential fragmentation pathways for this compound in EI-MS.

Chromatographic Methods for Purity Assessment

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent method for assessing the purity of this compound. A non-polar or mid-polarity capillary column (e.g., DB-5ms) is typically suitable. The temperature program should be optimized to ensure good separation from any starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can also be employed for purity analysis. [5] Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) where the amide chromophore absorbs.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the formamide functional group. It can undergo reduction, hydrolysis, and act as a polar aprotic solvent.

Reduction to Amine

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality to an amine. This reaction provides a synthetic route to N-ethyl-N-methylamine.

Reaction Scheme: this compound + LiAlH₄ → N-ethyl-N-methylamine

The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-aluminum complex to yield the corresponding amine. [6]

Hydrolysis

Amides can be hydrolyzed to their corresponding carboxylic acid and amine under either acidic or basic conditions, though typically vigorous conditions are required.

-

Acidic Hydrolysis: Heating with a strong acid (e.g., HCl, H₂SO₄) will yield formic acid and ethylmethylammonium salt.

-

Basic Hydrolysis: Refluxing with a strong base (e.g., NaOH) will result in the formation of sodium formate and ethylmethylamine. [7][8]

Role as a Solvent

With a relatively high boiling point and good solvating properties for a range of organic and inorganic compounds, this compound can be used as a polar aprotic solvent in organic reactions. [1][9]Its polarity is intermediate between that of N,N-dimethylformamide (DMF) and N-methylformamide (NMF). [1]

Safety and Toxicology

As a member of the formamide family, this compound should be handled with appropriate care. While specific toxicological data for this compound is limited, information from structurally related compounds like N-methylformamide (NMF) and N,N-dimethylformamide (DMF) can provide guidance.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor. [10]* H302: Harmful if swallowed. [11]* H315: Causes skin irritation. [10][11]* H319: Causes serious eye irritation. [10][11]* H335: May cause respiratory irritation. [10][11] Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

In case of skin or eye contact, flush immediately with copious amounts of water.

Toxicological Profile (by analogy): N-methylformamide has an oral LD50 in rats of 4 g/kg and in mice of 2.6 g/kg. [12]It is known to be a reproductive toxin and can cause liver damage with chronic exposure. [12][13]Given the structural similarity, it is prudent to assume that this compound may exhibit similar toxicological properties.

Applications in Research and Development

This compound serves as a valuable tool in several areas of chemical research:

-

Model System for Peptide Bond Studies: Its structural similarity to the peptide linkage makes it a useful model compound for studying the conformational preferences of peptide bonds, which is fundamental to understanding protein structure. [1]* Organic Synthesis: It can be used as a reagent in formylation reactions and as a polar aprotic solvent.

-

Structure-Activity Relationship (SAR) Studies: While this compound itself has been shown to lack significant antitumor activity, its use in comparative studies with active compounds like N-methylformamide is valuable for elucidating structure-activity relationships. [1]

Conclusion

This compound is a versatile tertiary amide with a unique set of properties that make it a compound of interest for specialized applications in organic synthesis and biochemical research. A thorough understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, is paramount for its effective and responsible utilization in a laboratory setting. As research continues to explore the nuances of amide chemistry, the utility of this compound is likely to expand, further solidifying its place in the chemist's toolkit.

References

-

SIELC Technologies. (n.d.). Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 27). Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Electron-Induced Fragmentation of Methylated Formamides | Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylformamide, 99+%. Retrieved from [Link]

-

Solubility of Things. (n.d.). N-Methylformamide. Retrieved from [Link]

-

PubMed Central. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study | Request PDF. Retrieved from [Link]

-

NIST. (n.d.). N-Ethylformamide. NIST WebBook. Retrieved from [Link]

-

Chegg. (2018, October 29). Solved 5) 5) Which of the following is the reaction for the base hydrolysis of N-ethylformamide?. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN102033113B - Method for determining content of dimethylformamide.

-

AdiChemistry. (n.d.). Lithium aluminium hydride, LiAlH4, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]

-

University of Glasgow. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

-

Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

West Virginia University. (2020, April 23). fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf. Retrieved from [Link]

-

NIST. (n.d.). N-Ethylformamide. NIST WebBook. Retrieved from [Link]

-

Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylformamide. National Center for Biotechnology Information. Retrieved from [Link]

-

SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]

- Google Patents. (n.d.). CN102033113B - Method for determining content of dimethylformamide.

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - N-Methylformamide GC-MS (Non-derivatized) - 70eV, Positive (HMDB0001122). Retrieved from [Link]

Sources

- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]

- 2. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. chegg.com [chegg.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]

- 10. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Physical Properties of N-ethyl-N-methylformamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: N-ethyl-N-methylformamide (NEMF) is a tertiary amide that serves as a versatile polar aprotic solvent and a valuable model compound in scientific research.[1] This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, and essential safety protocols. By synthesizing technical data with practical field insights, this document aims to equip researchers with the foundational knowledge required for the effective application of NEMF in organic synthesis, method development, and fundamental physical organic chemistry studies.[1]

Introduction: Unveiling this compound

This compound, with the chemical formula C₄H₉NO, is an organic compound that has garnered interest in various scientific domains.[2] Its molecular structure, featuring both an ethyl and a methyl group attached to the formamide nitrogen, bestows upon it a unique set of chemical and physical characteristics.[1] As a tertiary amide, it is a valuable model system for investigating the conformational preferences of peptide bonds, a cornerstone of understanding protein architecture in biological systems.[1] In the realm of organic chemistry, it functions as a polar aprotic solvent and a reagent in various synthetic transformations.[1]

The synthesis of this compound is commonly achieved through the high-yield aminolysis of methyl formate with ethylamine.[1] This guide will delve into the meticulously characterized physical parameters that define this compound, providing a robust resource for its application in a laboratory setting.

Core Physical Properties

The physical properties of a compound are fundamental to its application, dictating its behavior as a solvent, its handling requirements, and its purification methods. The key physical constants for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO | [2][3] |

| Molecular Weight | 87.12 g/mol | [1][3] |

| CAS Number | 28860-25-5 | [2][3] |

| Appearance | Liquid | |

| Density | 0.878 g/cm³ | [1][2] |

| Boiling Point | 163.7 °C at 760 mmHg | [1][2] |

| Melting Point | Not available | |

| Flash Point | 61.8 °C | [1][2] |

| Refractive Index | 1.408 | [2] |

| Vapor Pressure | 2.04 mmHg at 25°C | [2] |

| Solubility | Soluble in water and many organic solvents.[4] | Qualitative |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous identification of a compound and offers insights into its molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Theoretical studies using ab initio calculations have been employed to predict the NMR chemical shifts of this compound.[5] These calculations also reveal that the methyl group of the N-ethyl substituent adopts a conformation nearly perpendicular to the plane of the amide group, which significantly influences its electronic and spectroscopic properties.[1]

-

¹³C NMR: The ¹³C NMR spectrum of this compound is available in public databases such as PubChem.[3]

-

¹H NMR: While a specific ¹H NMR spectrum for this compound was not found in the initial search, theoretical studies suggest its calculability.[5] For the related compound N-ethylformamide, distinct proton signals are observed, which can provide a basis for predicting the spectrum of NEMF.[6]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing information about the functional groups present. The vapor phase IR spectrum of this compound is accessible through databases like PubChem.[3] Key expected absorptions would include:

-

C=O stretch: A strong absorption band characteristic of the amide carbonyl group.

-

C-N stretch: An absorption associated with the carbon-nitrogen bond.

-

C-H stretch: Absorptions corresponding to the stretching vibrations of the methyl and ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available on PubChem.[3] The fragmentation pattern would be expected to show the molecular ion peak and characteristic fragments resulting from the cleavage of the ethyl and methyl groups.

Safety and Handling

A thorough understanding of the hazards associated with a chemical is paramount for safe laboratory practice.

GHS Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[3]

-

Flammable liquid and vapor (H226)[3]

-

Causes skin irritation (H315)[3]

-

Causes serious eye irritation (H319)[3]

-

May cause respiratory irritation (H335)[3]

Recommended Safety Precautions

When handling this compound, the following personal protective equipment (PPE) and handling procedures are essential:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Wear protective gloves (e.g., nitrile).

-

Wear safety glasses with side-shields or chemical goggles.

-

Wear a lab coat.

-

-

Handling:

-

Keep away from heat, sparks, and open flames.

-

Avoid breathing vapors or mist.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is a cornerstone of chemical research. The following are detailed, field-proven protocols for measuring the boiling point and refractive index of a liquid sample like this compound.

Determination of Boiling Point (Capillary Method)

This method is a micro-scale technique suitable for determining the boiling point of small quantities of a liquid. The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Diagram of Boiling Point Determination Workflow:

Caption: Workflow for Boiling Point Determination.

Methodology:

-

Preparation:

-

Take a small capillary tube and seal one end by heating it in a flame.

-

Fill a small test tube or a fusion tube with approximately 0.5 mL of this compound.

-

Place the sealed capillary tube, open end down, into the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

-

Measurement:

-

Suspend the thermometer and test tube assembly in a heating bath (e.g., a beaker of mineral oil or a Thiele tube). The liquid in the bath should be above the level of the NEMF in the test tube but below the opening of the test tube.

-

Begin heating the bath gently with constant stirring to ensure uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observe the capillary tube closely. When a rapid and continuous stream of bubbles emerges from the open end of the capillary, the vapor pressure of the liquid is equal to the atmospheric pressure. Note this temperature.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid begins to be drawn into the capillary tube, record the temperature. This is the boiling point of the liquid.

-

-

Rationale: The principle behind this method is that the rapid stream of bubbles indicates the vapor pressure of the liquid has overcome the atmospheric pressure. Upon cooling, the point at which the liquid re-enters the capillary signifies the precise temperature where the vapor pressure equals the atmospheric pressure.

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used. An Abbe refractometer is commonly used for this measurement.

Diagram of Refractive Index Measurement Workflow:

Caption: Workflow for Refractive Index Measurement.

Methodology:

-

Instrument Preparation and Calibration:

-

Ensure the prisms of the Abbe refractometer are clean. If necessary, clean them with a soft lens tissue moistened with ethanol and allow them to dry completely.

-

Turn on the light source for the refractometer.

-

Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water (n = 1.3330 at 20°C). Apply a drop of distilled water to the prism, close it, and adjust the instrument to read the correct value.

-

-

Sample Measurement:

-

Open the hinged prism of the refractometer.

-

Using a clean pipette, place 2-3 drops of this compound onto the surface of the lower prism.

-

Close the prisms and secure them.

-

Look through the eyepiece. You will see a scale and a field of view that is partially light and partially dark.

-

Adjust the coarse and then the fine adjustment knobs until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

If a colored band is visible at the boundary, adjust the chromatic dispersion compensator until the boundary is a sharp, colorless line.

-

-

Reading and Recording:

-

Read the refractive index value from the built-in scale.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

-

-

Post-Measurement:

-

Clean the prisms thoroughly with a suitable solvent (e.g., ethanol) and a soft tissue to remove all traces of the sample.

-

Rationale: The Abbe refractometer operates on the principle of total internal reflection. By measuring the critical angle at which light is no longer refracted through the sample, the instrument can directly calculate and display the refractive index.

Conclusion

This compound is a compound with a well-defined set of physical properties that make it a useful tool in various research and development settings. This guide has provided a detailed compilation of its physical constants, spectroscopic characteristics, safety information, and standardized experimental protocols for its characterization. By understanding these fundamental properties, researchers can confidently and safely employ this compound in their scientific endeavors, from exploring its potential as a novel solvent system to utilizing it as a key building block in organic synthesis.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study. [Link]

-

Chemsrc. Formamide,N-ethyl-N-methyl-. [Link]

-

Solubility of Things. N-Methylformamide. [Link]

-

ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Wikipedia. N-Methylformamide. [Link]

-

NIST WebBook. N-Ethylformamide. [Link]

-

NIST WebBook. N-Ethylformamide. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

ChemBK. N-Methyl Formamide. [Link]

-

NIST WebBook. N-Ethylformamide. [Link]

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

YouTube. Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. [Link]

-

Physical Chemistry Research. Regular Article. [Link]

-

ACS Omega. Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation. [Link]

Sources

- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]

- 2. This compound | 28860-25-5 [chemnet.com]

- 3. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. N-ETHYLFORMAMIDE(627-45-2) 1H NMR [m.chemicalbook.com]

N-ethyl-N-methylformamide molecular weight and formula

An In-depth Technical Guide to N-ethyl-N-methylformamide: Molecular Characteristics, Synthesis, and Applications

Introduction

This compound (NEMF) is a tertiary amide that serves as a versatile polar aprotic solvent and a valuable model compound in scientific research.[1] With the chemical formula C4H9NO, its molecular structure features both an ethyl and a methyl group attached to the nitrogen atom of a formamide functional group.[1][2] This unique configuration imparts distinct chemical properties that make it a subject of interest in organic synthesis, physical organic chemistry, and the study of biological structures.[1] Unlike more common formamides such as N-methylformamide (NMF) or dimethylformamide (DMF), NEMF offers an intermediate polarity and specific steric profile, making it a useful tool for investigating structure-activity relationships and reaction mechanisms.[1]

Physicochemical and Molecular Properties

The fundamental characteristics of this compound are crucial for its application in a laboratory or industrial setting. These properties are determined by its specific molecular structure and composition. The IUPAC name for the compound is this compound.[3]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H9NO | [3][4][5][6] |

| Molecular Weight | 87.12 g/mol | [1][3] |

| Exact Mass | 87.068413911 Da | [3][5] |

| CAS Number | 28860-25-5 | [3][4] |

| Physical Form | Liquid | |

| Density | 0.878 g/cm³ | [1][4][5] |

| Boiling Point | 163.7°C at 760 mmHg | [1][4][5] |

| Flash Point | 61.8°C | [1][4][5] |

| Vapor Pressure | 2.04 mmHg at 25°C | [4][5] |

Molecular Structure and Conformational Analysis

The arrangement of atoms and functional groups in NEMF dictates its reactivity and physical behavior. Key structural identifiers and conformational details provide deeper insight into its chemical nature.

Structural Identifiers:

Theoretical studies using ab initio calculations have revealed important aspects of NEMF's three-dimensional structure. A key finding is that the methyl group of the N-ethyl substituent adopts a conformation that is nearly perpendicular to the plane of the amide group.[1] This orientation is significant as it influences the molecule's electronic properties, spectroscopic behavior, and steric interactions in chemical reactions.[1]

Caption: 2D structure of this compound.

Synthesis Methodologies

The preparation of this compound can be achieved through several established synthetic routes. The choice of method often depends on factors such as desired yield, purity, and scalability.

Aminolysis of Methyl Formate

A prevalent and high-yield method involves the reaction of ethylmethylamine with an ester of formic acid, such as methyl formate.[1][5] This nucleophilic acyl substitution reaction, known as aminolysis, produces the target amide and an alcohol by-product.

Causality: This method is favored for its directness and efficiency. Methyl formate is an excellent formylating agent, and its reaction with a secondary amine like ethylmethylamine proceeds readily under controlled temperature conditions to form the stable tertiary amide. The removal of the methanol by-product can drive the equilibrium toward the product side.

Experimental Protocol: Synthesis via Aminolysis

-

Reaction Setup: To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add ethylmethylamine (1.0 eq) and methyl formate (1.2 eq).

-

Temperature Control: The reaction can be performed neat or with a suitable solvent. The temperature is typically elevated to between 40–90°C to ensure a reasonable reaction rate.[1]

-

Reaction Monitoring: The progress of the reaction is monitored over several hours using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the excess methyl formate and the methanol by-product are removed via distillation.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to yield this compound of high purity.

Caption: Workflow for the synthesis of NEMF via aminolysis.

N-Alkylation of Formamide Derivatives

An alternative route involves the sequential N-alkylation of formamide.[1] For instance, N-methylformamide can be ethylated using an ethylating agent like ethyl halide in the presence of a strong base.

Causality: This method relies on the deprotonation of the N-H bond in a less substituted amide to form an amidate anion, which then acts as a nucleophile to attack the ethylating agent. The choice of a strong, non-nucleophilic base (e.g., sodium hydride) is critical to prevent side reactions.[7] This pathway offers versatility for creating various substituted amides.

Applications in Research and Industry

This compound is utilized across several scientific and industrial domains.

-

Organic Synthesis: It serves as a polar aprotic solvent and a reagent in various chemical transformations.[1] Its boiling point, higher than that of DMF, can be advantageous for reactions requiring elevated temperatures.[1]

-

Biological Research: NEMF is a valuable model compound for studying the conformational preferences of peptide bonds, which is fundamental to understanding protein structure and folding.[1] Its structure mimics a substituted peptide linkage, allowing researchers to investigate the steric and electronic effects of N-alkyl groups.

-

Pharmacological Studies: Although NEMF itself was found to have no significant antitumor activity, its structural similarity to active compounds like N-methylformamide makes it useful in structure-activity relationship (SAR) investigations, helping to elucidate the molecular features required for therapeutic effects.[1]

Safety and Handling

According to GHS classifications, this compound is a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a well-characterized tertiary amide with a molecular formula of C4H9NO and a molecular weight of 87.12 g/mol . Its specific structural arrangement, featuring both ethyl and methyl substituents on the nitrogen atom, provides it with a unique profile as a solvent and a research tool. Synthesized primarily through the aminolysis of formates, NEMF is instrumental in advancing our understanding of chemical reactions and biological systems, particularly in the context of peptide bond conformations and structure-activity relationship studies.

References

-

This compound | C4H9NO. (n.d.). PubChem. Retrieved from [Link]

-

Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5. (n.d.). Chemsrc. Retrieved from [Link]

-

N-Methylformamide. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of N-methylformamide. (n.d.). PrepChem.com. Retrieved from [Link]

-

Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study. (n.d.). ResearchGate. Retrieved from [Link]

- Method for preparation of N-methyl formamide. (n.d.). Google Patents.

-

N-methylformamide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]

Sources

- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]

- 2. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 28860-25-5 [chemnet.com]

- 5. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]

- 6. en.huatengsci.com [en.huatengsci.com]

- 7. prepchem.com [prepchem.com]

A Technical Guide to the Physicochemical Properties and Experimental Determination of the Boiling Point of N-ethyl-N-methylformamide

Abstract

N-ethyl-N-methylformamide (NEMF), a tertiary amide and polar aprotic solvent, serves as a valuable compound in diverse fields of chemical research, from organic synthesis to the study of protein architecture. Its physicochemical properties, particularly its boiling point, are critical parameters that govern its application, purification, and handling. This technical guide provides an in-depth analysis of the boiling point of this compound, including its experimentally determined value, the underlying molecular principles, and a detailed, field-proven protocol for its accurate measurement. This document is intended for researchers, scientists, and drug development professionals who utilize NEMF and require a comprehensive understanding of its core characteristics.

Introduction to this compound (CAS: 28860-25-5)

This compound (NEMF) is an organic compound notable for its utility as a versatile solvent and a model system for fundamental chemical studies.[1] Its structure, featuring both ethyl and methyl groups on the formamide nitrogen, imparts a unique combination of polarity and aprotic nature, making it suitable for a range of chemical transformations.

1.1. Significance in Research and Development

In the context of drug discovery and development, understanding the properties of solvents and reagents like NEMF is paramount. Its primary roles include:

-

Polar Aprotic Solvent: NEMF's character allows it to dissolve a variety of organic and inorganic substances, facilitating reactions that require a polar medium but are sensitive to protic species.[2]

-

Model for Peptide Bond Studies: The amide linkage in NEMF serves as a simple yet effective model for studying the conformational preferences of peptide bonds, which is fundamental to understanding protein structure and function in biological systems.[1]

-

Synthetic Intermediate: It is used as a reagent and building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]

-

Structure-Activity Relationship (SAR) Investigations: While NEMF itself was found to have no significant antitumor activity in certain murine models, its structural similarity to active compounds like N-methylformamide makes it a useful tool in SAR studies to probe the effects of N-alkylation on biological activity.[1]

Core Physicochemical Properties of this compound

A precise understanding of a compound's physical properties is essential for its effective use in a laboratory or industrial setting. The boiling point, in particular, dictates the conditions required for purification by distillation and the temperature limits for its use as a reaction solvent.

2.1. The Boiling Point: A Critical Parameter

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4] For this compound, the established boiling point is 163.7°C at 760 mmHg .[1][5][6] This relatively high boiling point indicates the presence of strong intermolecular forces.[2] The sharpness of the boiling point is also a reliable indicator of substance purity; impurities will typically broaden the boiling range.[4]

2.2. Summary of Key Properties

The following table summarizes the critical physicochemical data for this compound, consolidated from authoritative chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 28860-25-5 | [1][5][6][7] |

| Molecular Formula | C₄H₉NO | [5][6] |

| Molecular Weight | 87.12 g/mol | [1][5] |

| Boiling Point | 163.7°C (at 760 mmHg) | [1][5][6] |

| Density | 0.878 g/cm³ | [1][5][6] |

| Flash Point | 61.8°C | [1][5][6] |

| Appearance | Liquid | [7] |

| Vapor Pressure | 2.04 mmHg at 25°C | [5][6] |

Experimental Determination of Boiling Point

The accurate determination of a liquid's boiling point is a fundamental laboratory skill. The Thiele tube method is a classic and reliable technique that requires a minimal amount of sample, making it ideal for research settings.[8]

3.1. Principle of Measurement

The method relies on trapping a small amount of air in an inverted capillary tube submerged in the liquid sample. As the sample is heated, the trapped air expands and escapes. When the heating is stopped, the sample begins to cool, and the pressure inside the capillary drops. The boiling point is the temperature at which the external atmospheric pressure overcomes the internal vapor pressure, causing the liquid to be drawn back into the capillary tube.[8]

3.2. Experimental Workflow Diagram

The following diagram outlines the logical flow of the boiling point determination process using the Thiele tube method.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

3.3. Detailed Step-by-Step Protocol

This protocol is a self-validating system. Precision in execution and observation ensures the trustworthiness of the result.

-

Sample Preparation: Fill a small test tube (e.g., 75x10 mm) to a depth of about 1-2 cm with this compound (approx. 0.5 mL).

-

Capillary Tube Insertion: Place a standard melting point capillary tube (sealed at one end) into the test tube with the open end down.

-

Apparatus Assembly: Secure the test tube to a thermometer using a small rubber band. The bulb of the thermometer should be aligned with the bottom of the test tube.

-

Thiele Tube Setup: Insert the entire assembly into a Thiele tube containing mineral oil or another suitable heating fluid. The oil level should be high enough to immerse the sample but remain below the opening of the test tube.[8]

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or hot plate.[8] The design of the tube promotes convection currents, ensuring uniform heat distribution.

-

Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the stream is rapid and continuous. This indicates that the vapor pressure of the NEMF has exceeded the atmospheric pressure.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. Stirring the oil bath gently with a glass rod can ensure a uniform temperature gradient.[3]

-

Data Recording: The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube. Record this temperature immediately.

-

Validation: A pure compound will exhibit a sharp, reproducible boiling point. If the process occurs over a wide temperature range, the sample may be impure. It is best practice to allow the apparatus to cool and repeat the determination to confirm the result.

Synthesis and Purification Context

The boiling point is not just an identifying characteristic; it is a cornerstone of purification. This compound can be synthesized through several established routes, such as the aminolysis of methyl formate with ethylamine or the formylation of N-ethyl-N-methylamine.[1] The crude product from these reactions is invariably purified by fractional distillation, a process that relies entirely on the difference in boiling points between the desired product and any impurities or unreacted starting materials.

4.1. Synthesis and Purification Workflow

Caption: Role of Boiling Point in the Synthesis and Purification of NEMF.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. Its safety profile necessitates the use of personal protective equipment and proper engineering controls.

-

Signal Word: Danger.[7]

-

Primary Hazards: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][9][10] It is also classified as a substance that may damage fertility or the unborn child.[7]

-

Handling Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood. Wear protective gloves, safety glasses or goggles, and a lab coat.[9] Avoid breathing vapors.[9]

Conclusion

The boiling point of this compound, 163.7°C at 760 mmHg, is a fundamental physical constant that is indispensable for its identification, purification, and effective application in research and development.[1][5][6] A thorough understanding of this property, coupled with methodologically sound experimental determination and safe handling practices, enables scientists and researchers to leverage the full potential of this versatile amide solvent in their work.

References

- This compound Supplier|CAS 28860-25-5. Benchchem.

- Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5. Chemsrc.

- This compound | 28860-25-5. Sigma-Aldrich.

- This compound. ChemNet.

- CAS 28860-25-5: this compound. CymitQuimica.

- This compound | C4H9NO | CID 350667.

- SAFETY D

- Determination of Boiling Points. Lander University.

- Step-by-Step Procedures for Boiling Point Determin

- Experimental No. (2) Boiling Point. University of Technology, Iraq.

- DETERMINATION OF BOILING POINTS. University of Colorado Boulder.

Sources

- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]

- 2. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]

- 6. This compound | 28860-25-5 [chemnet.com]

- 7. This compound | 28860-25-5 [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-N-methylformamide: Density and Viscosity

Foreword: The Significance of N-alkylation in Modern Drug Discovery and the Role of Model Compounds

In the landscape of contemporary pharmaceutical research, the strategic modification of peptide and small molecule drug candidates is paramount to optimizing their therapeutic potential. N-alkylation, particularly N-methylation, of amide bonds has emerged as a powerful strategy to enhance the pharmacokinetic and pharmacodynamic profiles of drug molecules. This modification can profoundly influence a compound's metabolic stability, cell permeability, and receptor binding affinity by altering its conformational flexibility and hydrogen bonding capacity.[1][2] N-ethyl-N-methylformamide (NEMF), with its tertiary amide structure, serves as an invaluable, simple model for studying the conformational preferences of N-alkylated peptide bonds, which is fundamental to understanding protein structure and designing more effective therapeutics.[3]

A thorough understanding of the physicochemical properties of research compounds like NEMF is critical for scientists in drug development. Properties such as density and viscosity are not merely academic data points; they are essential parameters that influence reaction kinetics, fluid handling, and the design of purification processes. This technical guide provides a comprehensive overview of the density and viscosity of this compound, offering both established data and detailed, field-proven methodologies for their experimental determination. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.

Physicochemical Properties of this compound and Related Amides

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO | [5][6] |

| Molecular Weight | 87.12 g/mol | [3][5] |

| Density | 0.878 g/cm³ (Temperature not specified) | [3][5] |

| Boiling Point | 163.7 °C at 760 mmHg | [3][5] |

| Flash Point | 61.8 °C | [3] |

| CAS Number | 28860-25-5 | [5][6] |

Table 2: Temperature-Dependent Viscosity of N-methylformamide (for comparative purposes)

| Temperature (°C) | Viscosity (mN·s/m or cP) | Source(s) |

| 15 | 1.99 | [7] |

| 25 | 1.65 | [7] |

Note: The viscosity of most liquids decreases with increasing temperature. This trend is expected for this compound as well.

Experimental Determination of Density: A Protocol for the Pycnometer Method

The pycnometer method is a highly precise technique for determining the density of a liquid by measuring a precisely known volume of the liquid.[8][9] The choice of a pycnometer is predicated on its ability to provide a constant and accurately known volume, which is essential for reliable density measurements.

Protocol: Density Determination of this compound

Materials:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary bore

-

Analytical balance (readable to at least 0.1 mg)

-

This compound (sample)

-

Distilled or deionized water (for calibration)

-

Acetone or other suitable volatile solvent (for cleaning)

-

Thermostatic water bath

-

Lint-free wipes

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then with distilled water. Ensure the pycnometer is completely dry by placing it in an oven at a suitable temperature or by flushing it with a dry, inert gas.

-

Mass of the Empty Pycnometer: Allow the dry pycnometer and stopper to equilibrate to ambient temperature. Accurately weigh the empty pycnometer with its stopper on the analytical balance. Record this mass as m₀.

-

Calibration with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exude from the capillary. Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 20.0 °C) and allow it to equilibrate for at least 20 minutes.

-

Drying and Weighing (Water): Remove the pycnometer from the water bath and carefully dry the exterior with a lint-free wipe, ensuring no water is drawn from the capillary. Weigh the pycnometer filled with water and record this mass as m₁.

-

Volume Calculation: The volume of the pycnometer (V) at the calibration temperature can be calculated using the known density of water (ρ_water) at that temperature: V = (m₁ - m₀) / ρ_water

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Equilibration and Weighing (Sample): Place the pycnometer with the sample in the thermostatic water bath at the desired temperature. After equilibration, dry the exterior and weigh it. Record this mass as m₂.

-

Density Calculation: The density of the this compound (ρ_sample) at the measurement temperature is calculated as: ρ_sample = (m₂ - m₀) / V

To investigate the temperature dependence, repeat steps 6-8 at various temperatures.

Caption: Experimental workflow for density determination using a pycnometer.

Experimental Determination of Viscosity: The Falling-Ball Viscometer Method

The falling-ball viscometer is a simple and effective instrument for measuring the viscosity of Newtonian fluids.[10][11] The principle involves measuring the time it takes for a ball of known density and diameter to fall a specific distance through the fluid under gravity. The viscosity is then calculated based on Stokes' law, with corrections for the wall effects of the tube.

Protocol: Viscosity Determination of this compound

Materials:

-

Falling-ball viscometer with a set of calibrated balls of different sizes and densities

-

Jacketed glass tube for temperature control

-

Circulating water bath

-

Stopwatch

-

Thermometer

-

This compound (sample)

Procedure:

-

Setup and Temperature Control: Assemble the viscometer according to the manufacturer's instructions. Connect the jacketed tube to the circulating water bath and set it to the desired measurement temperature. Allow the system to equilibrate.

-

Sample Introduction: Fill the clean, dry viscometer tube with this compound, avoiding the formation of air bubbles.

-

Ball Selection: Choose a ball that will have a fall time long enough to be measured accurately (typically between 30 and 300 seconds) for the expected viscosity range.

-

Measurement of Fall Time: Gently introduce the selected ball into the top of the viscometer tube. Start the stopwatch as the bottom of the ball passes the upper timing mark and stop it as it passes the lower timing mark.

-

Repeat Measurements: Perform several measurements (at least three) of the fall time for the same ball at the same temperature and calculate the average fall time.

-

Viscosity Calculation: The dynamic viscosity (η) can be calculated using the following formula, which is a simplified form of Stokes' law with a calibration constant (K) provided by the viscometer manufacturer: η = K * (ρ_ball - ρ_liquid) * t Where:

-

K is the ball constant (provided by the manufacturer)

-

ρ_ball is the density of the ball (provided by the manufacturer)

-

ρ_liquid is the density of the this compound at the measurement temperature (determined previously)

-

t is the average fall time

-

-

Temperature Dependence: To determine the temperature dependence of the viscosity, repeat the measurements at different temperatures by adjusting the circulating water bath.

Caption: Workflow for viscosity measurement using a falling-ball viscometer.

Conclusion and Future Perspectives

This compound serves as a pertinent model compound for investigating the impact of N-alkylation on molecular conformation, a critical aspect of modern drug design. While comprehensive physicochemical data for NEMF remains to be fully characterized in publicly accessible literature, this guide provides the foundational knowledge and robust experimental protocols necessary for researchers to determine its density and viscosity with high precision. The methodologies outlined herein are designed to be self-validating, ensuring the generation of high-quality data essential for advancing research in medicinal chemistry and pharmaceutical development. It is anticipated that a more complete characterization of NEMF and similar N-alkylated amides will further empower scientists to refine their molecular design strategies and develop the next generation of innovative therapeutics.

References

-

Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. Retrieved from [Link][12]

-

Smart Systems. (n.d.). Viscosity measurements with the falling ball viscometer (Item No.: P2140400). Retrieved from [Link][13]

-

Unknown. (n.d.). FALLING BALL VISCOMETER AIM The purpose of this experiment is to measure the viscosity of unknown oil with a falling ball visco. Retrieved from [Link][10]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab. Retrieved from [Link]

-

Scribd. (n.d.). Density Determination by Pycnometer | PDF. Retrieved from [Link][8]

-

University of Utah. (2008, February 24). Pycnometer. Chemical Engineering. Retrieved from [Link][9]

-

Unknown. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]

-

Scribd. (n.d.). Density Determination Using Pycnometer | PDF. Retrieved from [Link][14]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Determination of Viscosity of Organic Solvents - Physical Chemistry Virtual Lab. Retrieved from [Link][15]

-

American Laboratory. (2008, October 27). Measurement of Viscosity in a Vertical Falling Ball Viscometer. Retrieved from [Link][11]

-

PubChem. (n.d.). This compound | C4H9NO. Retrieved from [Link][6]

-

Wikipedia. (n.d.). Temperature dependence of viscosity. Retrieved from [Link][4]

-

PubChem. (n.d.). N-Methylformamide | C2H5NO. Retrieved from [Link][7]

-

PubMed. (n.d.). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Retrieved from [Link][2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Supplier|CAS 28860-25-5 [benchchem.com]

- 4. Temperature dependence of viscosity - Wikipedia [en.wikipedia.org]

- 5. This compound | 28860-25-5 [chemnet.com]

- 6. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Methylformamide | C2H5NO | CID 31254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. che.utah.edu [che.utah.edu]

- 10. ese.iitb.ac.in [ese.iitb.ac.in]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. smartsystems-eg.com [smartsystems-eg.com]

- 14. scribd.com [scribd.com]

- 15. Virtual Labs [pcv-amrt.vlabs.ac.in]

An In-depth Technical Guide to the N-ethyl-N-methylformamide Safety Data Sheet (SDS)

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical safety is not merely a regulatory formality but a cornerstone of scientific integrity and operational excellence. This guide provides an in-depth analysis of the Safety Data Sheet (SDS) for N-ethyl-N-methylformamide (CAS No. 28860-25-5), moving beyond mere compliance to offer actionable insights grounded in chemical principles and laboratory experience. Our focus is on the causality behind safety protocols, ensuring a self-validating system of risk assessment and management.

Compound Identification and Physicochemical Profile

This compound is a tertiary amide that serves as a versatile polar aprotic solvent and a model compound in scientific research.[1] Its utility in organic synthesis and for studying peptide bond conformations makes a thorough understanding of its properties essential for safe handling.[1][2]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C4H9NO | [3][4][5] |

| Molecular Weight | 87.12 g/mol | [1][3][4] |

| CAS Number | 28860-25-5 | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 163.7°C at 760 mmHg | [1][7] |

| Flash Point | 61.8°C | [1][7] |

| Density | 0.878 g/cm³ | [1][7] |

| Solubility | Soluble in water | [6] |

The relatively high boiling point and flash point indicate that while it is a combustible liquid, it does not present an immediate fire hazard at standard laboratory temperatures.[1][7] However, its miscibility with water has significant implications for both firefighting measures and environmental containment in the event of a spill.[6]

Hazard Identification and GHS Classification: A Causal Analysis

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. For this compound, the classifications are driven by its chemical reactivity and biological interactions.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[4] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[3][4] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[3][4] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[3][4] |

-

Flammability (H226): The presence of ethyl and methyl groups contributes to its combustibility. While not as volatile as some common solvents, its vapor can form flammable mixtures with air, particularly at elevated temperatures.[4]

-

Acute Oral Toxicity (H302): The amide functional group can undergo hydrolysis in the acidic environment of the stomach, potentially forming metabolites that are harmful if absorbed.[3]

-

Skin and Eye Irritation (H315, H319): As a polar aprotic solvent, this compound can defat the skin, leading to irritation. Its ability to act as a mild irritant is also due to its chemical nature, which can disrupt cellular membranes upon direct contact with sensitive tissues like the eyes.[3][4]

-